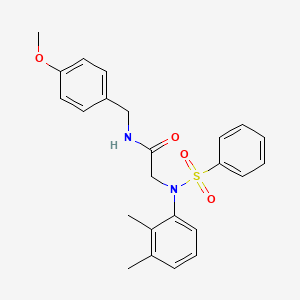
N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide, commonly known as TBI or TBI-166, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. TBI has shown promising results in preclinical studies as a potential treatment for type 2 diabetes and obesity.
Mécanisme D'action
TBI works by inhibiting the activity of N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide, which is a negative regulator of insulin signaling. By inhibiting this compound, TBI enhances insulin signaling, leading to increased glucose uptake and improved insulin sensitivity. TBI has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
TBI has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been shown to reduce body weight and adiposity in these models. TBI has been shown to have anti-inflammatory effects, as evidenced by its ability to reduce levels of pro-inflammatory cytokines in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TBI is its high selectivity for N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide, which reduces the risk of off-target effects. TBI has also been shown to have good pharmacokinetic properties, with a half-life of approximately 6 hours in rats. One limitation of TBI is its relatively low potency, with an IC50 value of approximately 50 nM for this compound inhibition.
Orientations Futures
There are several potential future directions for research on TBI. One area of interest is the development of more potent analogs of TBI that could be used as therapeutics. Another area of interest is the investigation of the anti-inflammatory effects of TBI and its potential use in the treatment of inflammatory diseases. Additionally, the role of N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide in cancer and the potential use of TBI as an anti-cancer agent warrants further investigation.
Méthodes De Synthèse
The synthesis of TBI involves a multistep process that starts with the reaction of 2-fluorophenol with ethyl chloroacetate to form ethyl 2-fluorophenoxyacetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then cyclized with tert-butyl nitrite and sodium methoxide to form the isoxazole ring. Finally, the tert-butyl group is removed with trifluoroacetic acid to yield the final product, TBI.
Applications De Recherche Scientifique
TBI has been extensively studied for its potential use in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. TBI has also been investigated for its potential use in the treatment of cancer, as N-(5-tert-butyl-3-isoxazolyl)-2-(2-fluorophenoxy)acetamide is overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-15(2,3)12-8-13(18-21-12)17-14(19)9-20-11-7-5-4-6-10(11)16/h4-8H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTXGELNLLYQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5016979.png)

![N-benzyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5016982.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5016988.png)
![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5017003.png)

![N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5017014.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline hydrobromide](/img/structure/B5017017.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B5017027.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5017029.png)
![4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5017053.png)

![N~1~-(3-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017071.png)
![6-chloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5017080.png)